

SR 142948-C3-NHMe: A Comparative Analysis of Receptor Cross-Reactivity

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Compound of Interest

Compound Name: SR 142948-C3-NHMe

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity profile of **SR 142948-C3-NHMe** with other receptors. The data presented is compiled from publicly available experimental results to aid in the evaluation of this compound for research and development purposes.

Overview of SR 142948-C3-NHMe

SR 142948, also known as SR 142948A, is a potent and selective non-peptide antagonist of neurotensin (NT) receptors.^{[1][2][3]} It has been instrumental in characterizing the physiological roles of neurotensin and is recognized for its high affinity for both known neurotensin receptor subtypes, NTS1 and NTS2.^[4] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies.^[3]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of SR 142948 for various neurotensin receptor preparations.

Receptor/Tissue	Ligand	Assay Type	Parameter	Value (nM)	Reference
Human NTS1 (in CHO cells)	[¹²⁵ I]-Tyr ³ NT	Competition Binding	IC ₅₀	1.19	[3]
Human NTS1 (in HT-29 cells)	[¹²⁵ I]-Tyr ³ NT	Competition Binding	IC ₅₀	0.32	[3]
Adult Rat Brain	[¹²⁵ I]-Tyr ³ NT	Competition Binding	IC ₅₀	3.96	[3]
Rat Brain Homogenates	[³ H]SR 142948A	Saturation Binding	K _i	< 10	[1]
Rat Brain Homogenates	[³ H]SR 142948A	Saturation Binding	K _d	3.5	[4]
Levocabastine-insensitive NTS1 (Rat Brain)	[³ H]SR 142948A	Saturation Binding	K _d	6.8	[4]
Levocabastine-sensitive NTS2 (Rat Brain)	[³ H]SR 142948A	Saturation Binding	K _d	4.8	[4]

Note: While SR 142948 is widely cited as a selective neurotensin receptor antagonist, comprehensive screening data across a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and other potential off-targets is not readily available in the public domain. Commercial services such as Eurofins' SafetyScreen panels are often used to determine such cross-reactivity profiles, but the results for SR 142948 have not been publicly disclosed.[5][6]

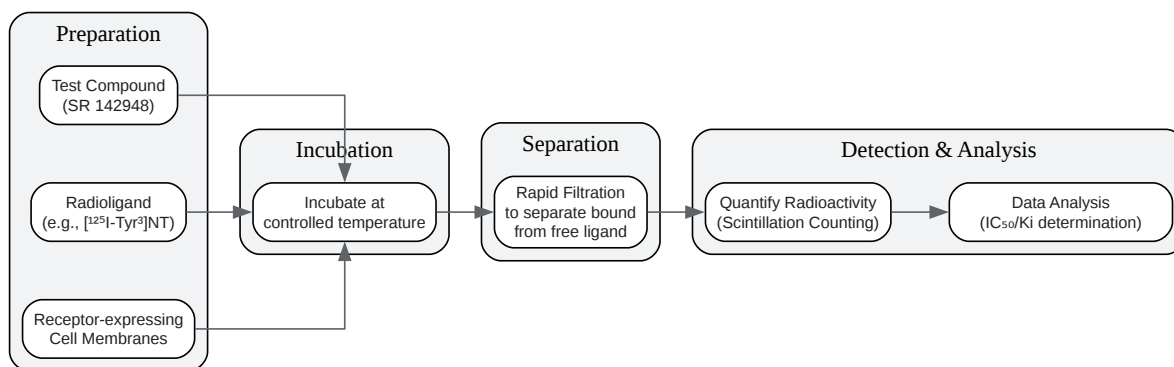
Experimental Methodologies

The data presented in this guide is based on standard pharmacological assays. Below are detailed descriptions of the key experimental protocols used to determine the binding affinity and functional activity of SR 142948.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Experimental Workflow: Radioligand Competition Binding Assay



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Caption: Workflow for a typical radioligand competition binding assay.

Protocol:

- Membrane Preparation: Cell membranes expressing the target receptor (e.g., NTS1 or NTS2) are prepared from cultured cells or tissue homogenates.

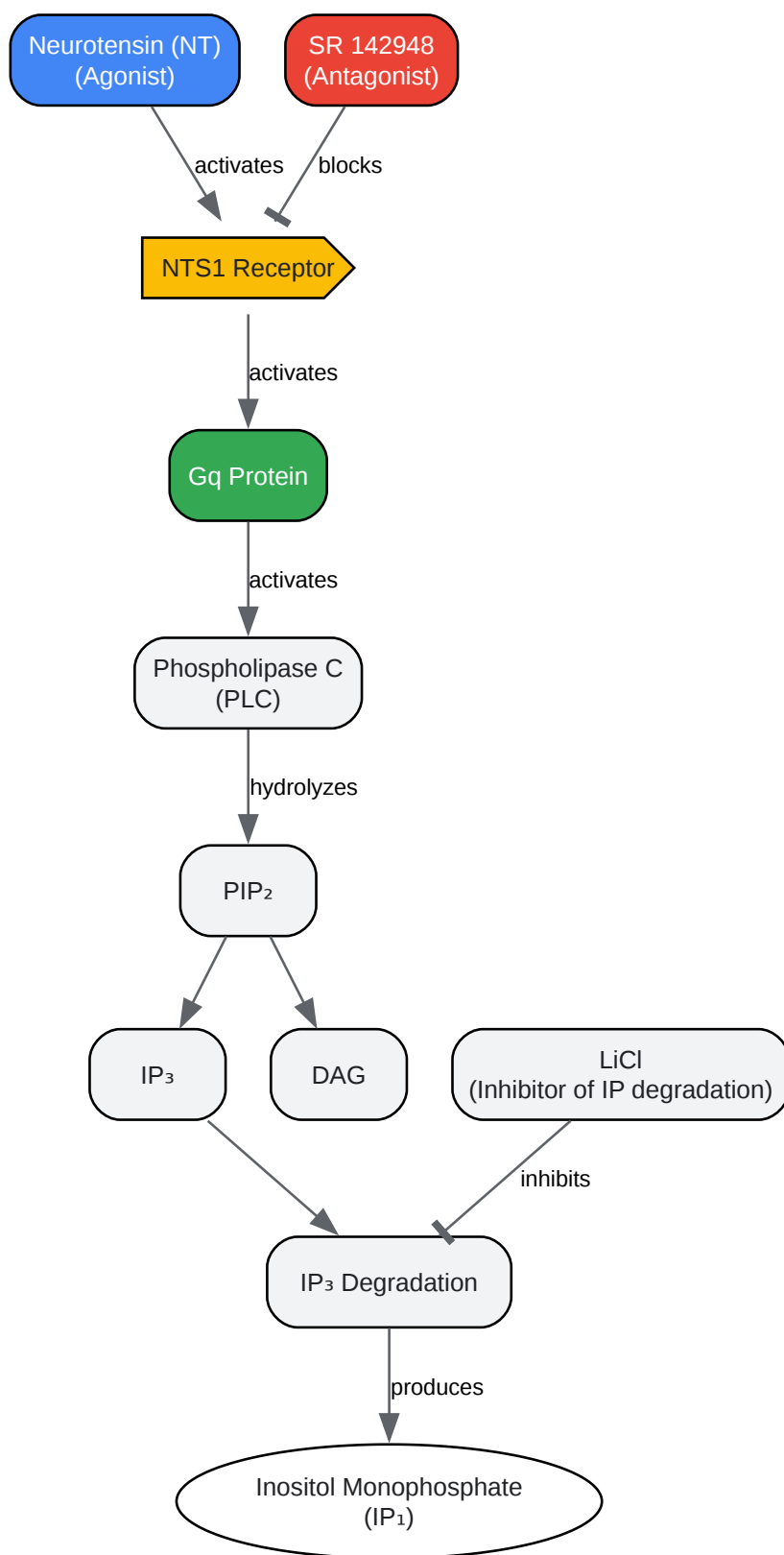
- **Incubation:** A fixed concentration of a radiolabeled ligand (e.g., [125 I]-Tyr³]NT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (SR 142948).
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
- **Quantification:** The amount of radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

This assay measures the production of inositol monophosphates, a downstream signaling molecule of Gq-coupled GPCRs like NTS1.

Signaling Pathway: NTS1 Receptor and IP Accumulation



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Caption: Simplified signaling pathway of NTS1 receptor leading to IP₁ accumulation.

Protocol:

- **Cell Culture:** Cells endogenously or recombinantly expressing the NTS1 receptor (e.g., HT-29 or CHO-hNTS1 cells) are cultured.
- **Labeling (Optional):** Cells are often pre-labeled with [^3H]-myo-inositol.
- **Stimulation:** Cells are pre-incubated with varying concentrations of the antagonist (SR 142948) followed by stimulation with a fixed concentration of the agonist (neurotensin) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
- **Extraction:** The reaction is stopped, and the intracellular inositol phosphates are extracted.
- **Quantification:** The amount of accumulated inositol monophosphate (IP_1) is quantified, typically using a radioimmunoassay or a non-radioactive HTRF-based assay.
- **Data Analysis:** The antagonist's potency is determined by its ability to inhibit the agonist-induced IP_1 accumulation, and an IC_{50} value is calculated.

This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

Protocol:

- **Cell Loading:** Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- **Antagonist Pre-incubation:** Cells are pre-incubated with different concentrations of SR 142948.
- **Agonist Stimulation:** The cells are then stimulated with an agonist (neurotensin).
- **Fluorescence Measurement:** The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- **Data Analysis:** The ability of SR 142948 to inhibit the agonist-induced calcium peak is quantified to determine its antagonistic activity.

Discussion and Conclusion

The available data robustly demonstrates that SR 142948 is a highly potent antagonist of both NTS1 and NTS2 receptors, with affinity values in the low nanomolar range.[1][3][4] Its efficacy has been confirmed through functional assays that measure downstream signaling events such as inositol monophosphate accumulation and calcium mobilization.[2][3]

The primary limitation in providing a complete cross-reactivity profile is the absence of publicly accessible data from broad selectivity screening panels. Such panels are crucial for identifying potential off-target interactions that could lead to unexpected pharmacological effects or toxicity. While SR 142948 is generally considered "selective," researchers should be aware that this selectivity has been primarily defined within the context of neurotensin receptor subtypes.

For drug development professionals, the high affinity for neurotensin receptors makes SR 142948 an excellent lead compound for further optimization. However, a comprehensive off-target liability assessment using a service like the Eurofins SafetyScreen panel would be a critical step in any preclinical development program to ensure its safety and specificity.

In conclusion, SR 142948 remains a cornerstone tool for investigating the neurotensin system. The data presented in this guide highlights its well-characterized potent and selective antagonism at NTS1 and NTS2 receptors. Future studies reporting on its broader cross-reactivity profile will be invaluable for a more complete understanding of its pharmacological actions.

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